molecular formula C20H20ClN3O2 B564967 Amopyroquine N-Oxide CAS No. 172476-17-4

Amopyroquine N-Oxide

Cat. No.: B564967
CAS No.: 172476-17-4
M. Wt: 369.849
InChI Key: VLCOGSMGGJRHOM-UHFFFAOYSA-N
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Description

Amopyroquine N-Oxide is an organic compound with the molecular formula C20H20ClN3O2 . It is a white crystalline solid and is typically used as a drug intermediate . It is widely used in the synthesis and research of antimalarial drugs .


Synthesis Analysis

The synthesis of this compound can be achieved by reacting Amopyroquine with perbenzoic acid or peracetic acid in chloroform, followed by crystallization purification . This process is similar to the general method of preparing N-oxides, which involves the oxidation of tertiary amines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an N-oxide functional group . This group is characterized by a coordinated covalent bond between nitrogen and oxygen due to the union of the nonbonding electron pair on the nitrogen and the empty orbital on the oxygen atom .


Chemical Reactions Analysis

This compound, as an N-oxide, can undergo the Cope Elimination reaction . This reaction involves the oxidation of an amine to an intermediate N-oxide, which, when heated, acts as the base in an intramolecular elimination reaction to give a new alkene .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid . It is stable at room temperature and is not easily soluble in water, but it can dissolve in organic solvents . It is a weakly basic substance . The molecular weight of this compound is 369.84 g/mol .

Scientific Research Applications

Pharmacological and Biological Activities of N-oxide Compounds

N-oxide compounds, including isoquinoline N-oxides, have been investigated for their broad spectrum of biological activities. These compounds, derived from natural sources, exhibit antimicrobial, antibacterial, antitumor, and other significant activities. The structure-activity relationship (SAR) of these compounds suggests potential for new drug discovery and development applications (Dembitsky, Gloriozova, & Poroikov, 2015).

Metal Oxide Nanoparticles in Medicine

Research on metal oxide nanoparticles, such as titanium dioxide (TiO2) and zinc oxide (ZnO), shows their potential in novel medical therapies. These nanoparticles are recognized for their ability to produce reactive oxygen species (ROS) when illuminated, making them useful in photodynamic therapy (PDT) for treating various diseases, including cancer and antibiotic-resistant bacteria (Ziental et al., 2020). Furthermore, the green synthesis of metal oxide nanoparticles is highlighted for its lower toxicity levels and applications in healthcare, including cancer therapy (Samuel et al., 2022).

Antimicrobial Applications of Metal Oxide Nanoparticles

The antimicrobial properties of metal oxide nanoparticles, such as their toxicity toward microorganisms and their use as antibacterial agents, are a significant area of research. These nanoparticles are considered potent antimicrobial agents, with potential applications in overcoming bacterial resistance to common antibacterial agents (Hoseinzadeh et al., 2017).

Mechanism of Action

Target of Action

Amopyroquine N-Oxide is a non-polar potential metabolite of Amopyroquine . The primary target of this compound and other heteroaromatic N-oxides is NAD(P)H:Quinone Oxidoreductase (NQO1) . NQO1 is an enzyme that plays a crucial role in protecting cells from oxidative damage and stress .

Mode of Action

The mode of action of this compound involves its interaction with NQO1. The compound is thought to exert its effects through bioreductive activation and free radical generation . This interaction leads to changes in the cellular environment, potentially influencing various biochemical pathways.

Biochemical Pathways

The interaction of this compound with NQO1 affects the metabolic pathway of denitrification . This pathway involves the anaerobic and microaerobic respiration of nitrates and nitrites, which produces N2O, NO, and molecular nitrogen . The compound’s action can lead to the production of reactive oxygen species, contributing to its cytotoxic effects .

Pharmacokinetics

Amopyroquine, from which this compound is derived, is poorly metabolized and is excreted mainly in the bile . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The understanding of the pharmacokinetics of 4-aminoquinolines, the class of compounds to which Amopyroquine belongs, has led to improvements in empirically defined therapeutic regimens .

Result of Action

Given its interaction with nqo1 and its role in the denitrification pathway, it is likely that the compound’s action results in changes in cellular redox status and potentially cytotoxic effects .

Biochemical Analysis

Cellular Effects

They can increase the solubility of drugs, decrease membrane permeability, and have special redox reactivity important for drug targeting and cytotoxicity .

Molecular Mechanism

The molecular mechanism of action of Amopyroquine N-Oxide is not well-understood. N-oxides, including this compound, are known to have unique properties due to their N+−O− bonds. These bonds are highly polar and form strong hydrogen bonds. They may be inert or reactive in biological systems depending on their substituents .

Properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-[(1-oxidopyrrolidin-1-ium-1-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24(26)9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCOGSMGGJRHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+](C1)(CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675613
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2-[(1-oxo-1lambda~5~-pyrrolidin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172476-17-4
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2-[(1-oxo-1lambda~5~-pyrrolidin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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